2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide
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Description
2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Wee1 kinase . Wee1 kinase plays a crucial role in cell cycle regulation, particularly in the G2/M transition. By inhibiting Wee1, the compound can potentially disrupt the cell cycle and induce cell death .
Mode of Action
The compound acts as a Wee1 kinase inhibitor . It binds to the active site of the Wee1 kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal cell cycle progression, leading to premature entry into mitosis and cell death .
Biochemical Pathways
The inhibition of Wee1 kinase affects the cell cycle regulatory pathway . Wee1 kinase is responsible for the inhibitory phosphorylation of the Cyclin Dependent Kinase 1 (CDK1)-Cyclin B complex, preventing the onset of mitosis. By inhibiting Wee1, this compound allows for the unregulated activity of CDK1, leading to premature mitotic entry .
Result of Action
The result of the compound’s action is the disruption of the normal cell cycle, leading to premature mitotic entry and cell death . This makes the compound potentially useful in treating diseases caused by abnormal cell proliferation, such as cancer .
Properties
IUPAC Name |
2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-12-8-9-15(13(2)10-12)19-21-20(24-14(3)30-21)22(29)27(26-19)11-18(28)25-17-7-5-4-6-16(17)23/h4-10H,11H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVPAWNDUVWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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